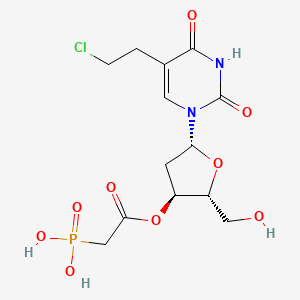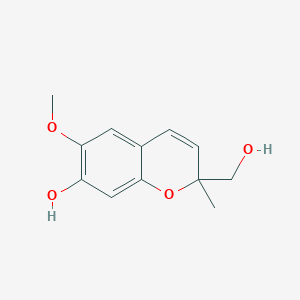
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methoxy group, and a methyl group attached to a benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2-methyl-2H-1-benzopyran-7-ol with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its biological activity by modulating enzyme functions and signaling pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-5-methoxy-2-methyl-2H-1-benzopyran-7-ol
- 2-(Hydroxymethyl)-6-ethoxy-2-methyl-2H-1-benzopyran-7-ol
- 2-(Hydroxymethyl)-6-methoxy-2-ethyl-2H-1-benzopyran-7-ol
Uniqueness
2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112163-28-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methoxy-2-methylchromen-7-ol |
InChI |
InChI=1S/C12H14O4/c1-12(7-13)4-3-8-5-11(15-2)9(14)6-10(8)16-12/h3-6,13-14H,7H2,1-2H3 |
InChI Key |
JVFVLBBWNWZQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


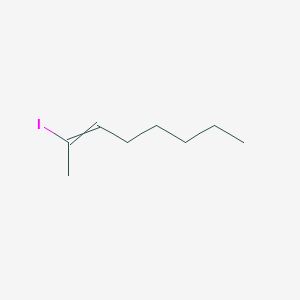
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
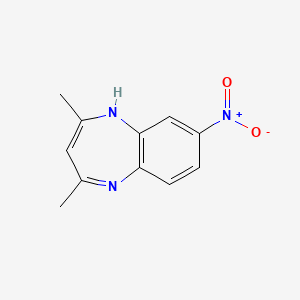
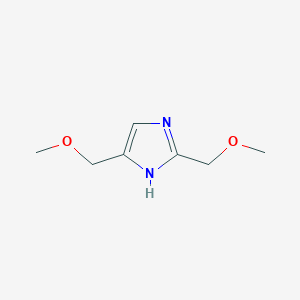
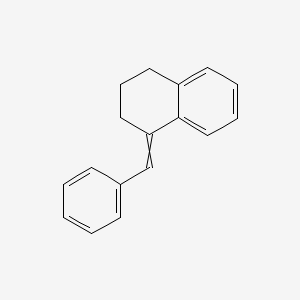

![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
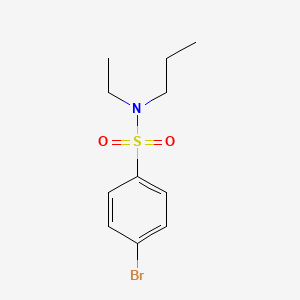

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
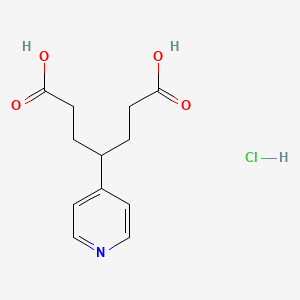
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
